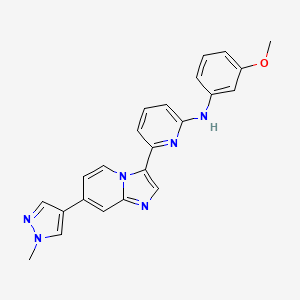
E3 ligase Ligand-Linker Conjugate 66
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand-Linker Conjugate 66 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit the Cereblon protein (CRBN) and facilitate the synthesis of complete PROTAC molecules . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system, making them valuable tools in molecular biology and potential therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 66 involves the conjugation of Thalidomide, a known Cereblon ligand, with an appropriate linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by introducing a reactive functional group, such as an amine or carboxyl group.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions, often involving coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and verification of the final product .
化学反応の分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 66 primarily undergoes the following types of reactions:
Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker or ligand is replaced by another nucleophile.
Coupling Reactions: The conjugate can form new bonds with other molecules through coupling reactions, facilitated by reagents like DCC or DIC.
Common Reagents and Conditions
N,N’-dicyclohexylcarbodiimide (DCC): Used as a coupling reagent to facilitate the attachment of the linker to Thalidomide.
N,N’-diisopropylcarbodiimide (DIC): Another coupling reagent used for similar purposes.
Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Major Products Formed
The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .
科学的研究の応用
E3 ligase Ligand-Linker Conjugate 66 has a wide range of applications in scientific research:
作用機序
E3 ligase Ligand-Linker Conjugate 66 exerts its effects by forming a ternary complex with the target protein and the E3 ligase Cereblon (CRBN). This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
類似化合物との比較
Similar Compounds
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to E3 ligase Ligand-Linker Conjugate 66, these conjugates recruit the VHL E3 ligase for targeted protein degradation.
Mouse Double Minute 2 homolog (MDM2) Ligand-Linker Conjugates: These conjugates target the MDM2 E3 ligase for protein degradation.
Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: These conjugates utilize IAP E3 ligases for targeted protein degradation.
Uniqueness
This compound is unique in its ability to recruit the Cereblon E3 ligase, which has distinct binding properties and target specificities compared to other E3 ligases. This specificity allows for the design of PROTACs with unique degradation profiles and therapeutic potentials .
特性
分子式 |
C27H36N4O7 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H36N4O7/c32-14-16-37-15-13-29-9-5-19(6-10-29)38-20-7-11-30(12-8-20)18-1-2-21-22(17-18)27(36)31(26(21)35)23-3-4-24(33)28-25(23)34/h1-2,17,19-20,23,32H,3-16H2,(H,28,33,34) |
InChIキー |
WUWSWDUWVBAGIV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)

![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)

![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)




![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
